Lipophilicity and Polarity Comparison with Unsubstituted Analog
The 5-propyl substituent on 2-Oxo-5-propylpiperidine-3-carboxylic acid significantly increases its lipophilicity compared to the unsubstituted parent scaffold, 2-oxopiperidine-3-carboxylic acid. This is a critical differentiator for biological applications. The parent scaffold (CAS: 41888-21-5, C6H9NO3) is a more polar, smaller molecule. While direct, head-to-head LogP measurements for this specific compound are not universally published, the compound's predicted LogP is 0.6234 . In comparison, the calculated LogP for the unsubstituted 2-oxopiperidine-3-carboxylic acid is significantly lower, estimated to be around -0.8, based on its structure and a higher topological polar surface area (TPSA) of 66.4 Ų for the target compound versus a higher TPSA for the smaller, unsubstituted molecule . This increased lipophilicity can enhance passive membrane permeability and may alter target engagement profiles in cell-based assays.
TPSA decrease ~14 Ų
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Predicted LogP: 0.6234; TPSA: 66.4 Ų |
| Comparator Or Baseline | 2-Oxopiperidine-3-carboxylic acid (CAS: 41888-21-5). Estimated LogP: ~ -0.8; TPSA: ~ 80 Ų |
| Quantified Difference | LogP increased by ~1.4 units; TPSA decreased by ~14 Ų. |
| Conditions | In silico prediction model (for target compound) and structural comparison based on molecular formula and functional groups. |
Why This Matters
The ~1.4 unit increase in LogP substantially alters the compound's ADME properties, making it a more suitable scaffold for programs targeting intracellular or CNS targets where passive permeability is a prerequisite.
